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Compound of Interest

Compound Name: NCGC00351170

Cat. No.: B15573602

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

NCGC00351170 is a novel small molecule antiplatelet agent that presents a promising avenue
for thrombosis research and the development of new antithrombotic therapies. This compound
has been identified as a disruptor of the interaction between the calcium-integrin binding
protein 1 (CIB1) and the allbf3 integrin on platelets.[1][2][3] By targeting this specific protein-
protein interaction, NCGC00351170 offers a distinct mechanism of action compared to
traditional antiplatelet drugs, potentially leading to a better safety profile with a reduced risk of
bleeding. These application notes provide a comprehensive overview of NCGC00351170,
including its mechanism of action, quantitative data from key experiments, and detailed
protocols for its investigation in a research setting.

Chemical Properties
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Property Value
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-

IUPAC Name (3 .yp ") . .
yI)-1,2,5-oxadiazole-3-carboxylic acid

Molecular Formula C18H14N20e6

CAS Number 886536-76-1
0O=C(C1=NON(=0)=C1C(=0)C=2C=CC=CC20

SMILES

C)C=3C=CC=CC30C

Mechanism of Action and Signaling Pathway

NCGCO00351170 exerts its antiplatelet effect by inhibiting the "outside-in" signaling pathway
mediated by the integrin allbf3. Upon platelet activation, allbf3 binds to fibrinogen, triggering a
conformational change that promotes platelet aggregation and thrombus formation. CIB1 plays
a crucial role in this process by binding to the cytoplasmic tail of the allb subunit, which is
essential for stabilizing the active conformation of the integrin and propagating downstream
signals that lead to platelet spreading and clot retraction.[1][2][4]

NCGC00351170 acts by occupying a hydrophobic binding pocket on CIB1, thereby preventing
its interaction with allbf33.[4][5] This disruption inhibits the outside-in signaling cascade,
ultimately leading to reduced platelet aggregation and thrombus stability.
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Figure 1: Simplified signaling pathway of NCGC00351170 action.

Quantitative Data

The following tables summarize the key quantitative findings from the
NCGC00351170.

Table 1: In Vitro Activity of NCGC00351170

Binds to allb tail

initial characterization of

Assay Parameter Value Reference
Fluorescence
Polarization (FP) ECso ~4 uM [5]
Assay
Thrombin-Induced o
Inhibition Potent [3]

Platelet Aggregation

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://www.benchchem.com/product/b15573602?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2063547/
https://www.researchgate.net/publication/395328949_CIB1_and_platelet_integrin_aIIbb3_Molecular_mechanisms_disruption_strategies_and_antithrombotic_opportunities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Table 2: Docking Study Interactions of NCGC00351170

Interaction Type Interacting Residue in CIB1
Hydrogen Bond Serl80

Pi-Pi Stacking Phe183

Pi-Cation Arg189

[Source:[5]]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of
NCGCO00351170.

Fluorescence Polarization (FP) Assay for CIB1-allb33
Interaction

This assay is designed to quantify the inhibitory effect of NCGC00351170 on the interaction
between CIB1 and the cytoplasmic tail of allb.

Materials:

Purified recombinant CIB1 protein

Fluorescently labeled peptide corresponding to the cytoplasmic tail of allb (F-allb)

NCGC00351170

Assay buffer (e.g., 20 mM HEPES, 150 mM NacCl, 1 mM CaClz, pH 7.4)

384-well, low-volume, black microplates

Fluorescence polarization plate reader

Procedure:
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Prepare a stock solution of NCGC00351170 in DMSO.

Create a serial dilution of NCGC00351170 in the assay buffer.

In each well of the microplate, add:

o Afixed concentration of F-allb (e.g., 200 nM).

o A fixed concentration of CIB1 (e.g., 4 uM).

o Varying concentrations of NCGC00351170 or vehicle control (DMSO).
Incubate the plate at room temperature for 30 minutes, protected from light.

Measure the fluorescence polarization using a plate reader with appropriate excitation and
emission wavelengths for the fluorophore used.

Calculate the ECso value by plotting the change in fluorescence polarization against the
concentration of NCGC00351170 and fitting the data to a dose-response curve.

Prepare Reagents
F-allb Peptide

- F- e HELD Seifp €3y erbatc) Read Fluorescence Data Analysis:
: Add F-allb, CIB1, and 30 min at RT ores ySIS:
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Figure 2: Workflow for the Fluorescence Polarization (FP) Assay.

Human Platelet Aggregation Assay

This assay measures the ability of NCGC00351170 to inhibit platelet aggregation induced by
an agonist like thrombin.

Materials:

e Freshly drawn human whole blood from healthy, consenting donors who have not taken
antiplatelet medication.
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e Anticoagulant (e.g., acid-citrate-dextrose).
o Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
» Platelet agonist (e.g., Thrombin).
e NCGCO00351170.
» Saline solution.
e Light transmission aggregometer.
Procedure:
 PRP and PPP Preparation:
o Collect whole blood into tubes containing anticoagulant.

o Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to
obtain PRP.

o Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain
PPP.

e Aggregation Measurement:

[¢]

Adjust the platelet count in the PRP to a standardized concentration using PPP.
o Pre-warm the PRP samples to 37°C.
o Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

o Add a specific concentration of NCGC00351170 or vehicle (DMSO) to the PRP and
incubate for a short period (e.g., 5 minutes).

o Initiate platelet aggregation by adding the agonist (e.g., thrombin).

o Record the change in light transmission for a set period (e.g., 10 minutes).
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o Data Analysis:

o Determine the maximum percentage of platelet aggregation for each condition.

o Calculate the percentage inhibition of aggregation by NCGC00351170 compared to the
vehicle control.
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Figure 3: Workflow for the Platelet Aggregation Assay.
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Conclusion

NCGCO00351170 represents a novel class of antiplatelet agents with a targeted mechanism of
action that holds significant promise for the treatment of thrombotic diseases. The data and
protocols presented here provide a foundational framework for researchers to further
investigate the therapeutic potential of this compound and to explore the role of the CIB1-
allb3 interaction in thrombosis. Further in vivo studies are warranted to establish the efficacy
and safety profile of NCGC00351170 in preclinical models of thrombosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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